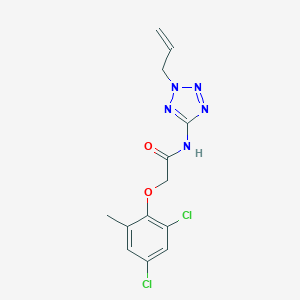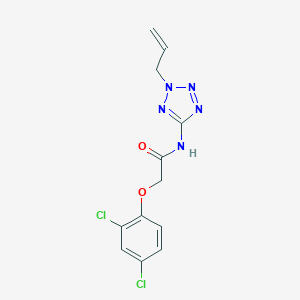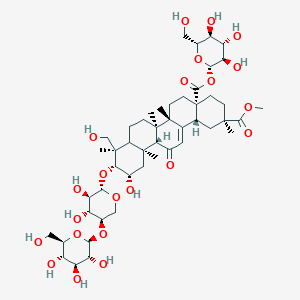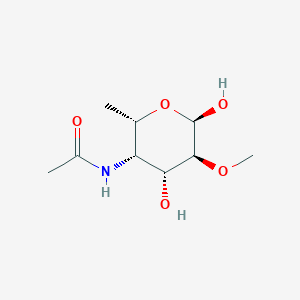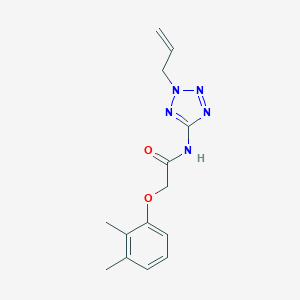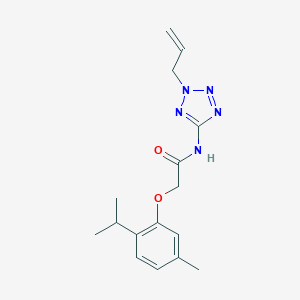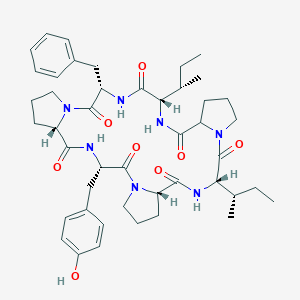
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) is a cyclic peptide that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids, including proline, isoleucine, phenylalanine, and tyrosine, arranged in a cyclic manner.
Applications De Recherche Scientifique
Crystal Structure and Molecular Behavior
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and similar peptides have been studied for their crystal structures and molecular behavior. For example, a related peptide, [Aib5,6-D-Ala8]-cyclolinopeptide A, demonstrated a specific molecular structure and intramolecular hydrogen-bond pattern, crucial for understanding its interaction with other molecules (Saviano et al., 1995).
Biological Activity
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and its analogs have been researched for various biological activities. For instance, cyclo(L-prolyl-L-phenylalanyl), a similar cyclic dipeptide, was found to have antimicrobial and antitumor properties (Milne et al., 1998).
DNA Interaction
One specific study found that cyclo(L-prolyl-L-phenylalanyl) could inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this crucial enzyme in DNA replication (Rhee, 2002).
Radioprotective Effects
Research also indicates potential radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs, which is significant for understanding its role in mitigating radiation-induced damage (Lee & Rhee, 2008).
Antifungal and Antihelmintic Potential
Cyclotetrapeptides, such as cyclo-(isoleucyl-prolyl-leucyl-alanyl), synthesized using similar peptides, have shown antifungal and antihelmintic potential, indicating their broader use in pharmaceutical applications (Dahiya & Gautam, 2010).
Antibacterial and Antifungal Properties
Cyclic dipeptides like cyclo(L-phenylalanyl-L-prolyl) have been investigated for their antibacterial and antifungal properties, suggesting their potential application as pharmacological agents (Graz et al., 1999).
Conformational Studies
Further studies on the conformation of related cyclic dipeptides provide insights into their structural behavior, which is essential for designing drugs and understanding their interaction with biological systems (Milne et al., 1992).
Propriétés
Numéro CAS |
147395-10-6 |
|---|---|
Nom du produit |
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) |
Formule moléculaire |
C45H61N7O8 |
Poids moléculaire |
828 g/mol |
Nom IUPAC |
(3S,6S,12S,15S,21S,24S)-21-benzyl-3,24-bis[(2S)-butan-2-yl]-12-[(4-hydroxyphenyl)methyl]-1,4,10,13,19,22,25-heptazatetracyclo[25.3.0.06,10.015,19]triacontane-2,5,11,14,20,23,26-heptone |
InChI |
InChI=1S/C45H61N7O8/c1-5-27(3)37-42(57)47-33(25-29-13-8-7-9-14-29)44(59)50-22-10-15-34(50)39(54)46-32(26-30-18-20-31(53)21-19-30)43(58)51-23-11-16-35(51)41(56)49-38(28(4)6-2)45(60)52-24-12-17-36(52)40(55)48-37/h7-9,13-14,18-21,27-28,32-38,53H,5-6,10-12,15-17,22-26H2,1-4H3,(H,46,54)(H,47,57)(H,48,55)(H,49,56)/t27-,28-,32-,33-,34-,35-,36?,37-,38-/m0/s1 |
Clé InChI |
QKAAFOFCOXIVQV-GWHVZCMOSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCCC4C(=O)N1)[C@@H](C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
Synonymes |
cyclo(Pro-Ile-Pro-Ile-Phe-Pro-Tyr) cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) phakellistatin 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



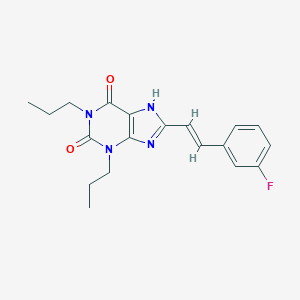

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
